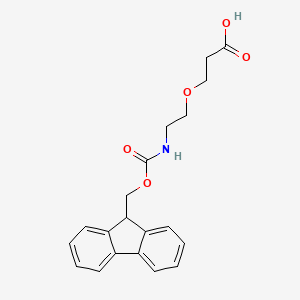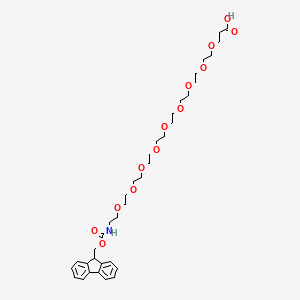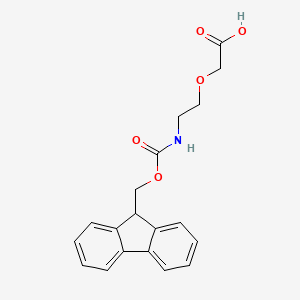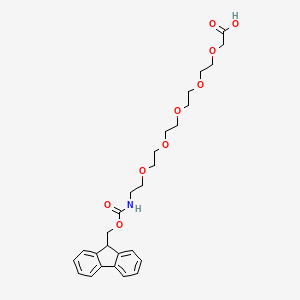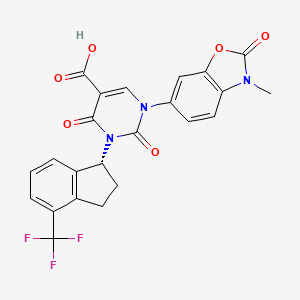
Fulacimstat
Übersicht
Beschreibung
Fulacimstat, also known as BAY1142524, is a chymase inhibitor and antifibrotic drug candidate . It is under investigation in clinical trial NCT02452515, a single-blind pilot study to investigate the safety and tolerability of the chymase inhibitor BAY1142524 in clinically stable patients with left-ventricular dysfunction .
Molecular Structure Analysis
This compound has a molecular formula of C23H16F3N3O6 . Its exact mass is 487.10 and its molecular weight is 487.390 . The IUPAC name is 1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid .Physical And Chemical Properties Analysis
This compound has a molecular formula of C23H16F3N3O6 and a molecular weight of 487.390 . The elemental analysis shows that it contains Carbon (56.68%), Hydrogen (3.31%), Fluorine (11.69%), Nitrogen (8.62%), and Oxygen (19.70%) .Wissenschaftliche Forschungsanwendungen
Diabetische Nierenerkrankung (DKD)
Fulacimstat wurde hinsichtlich seiner Auswirkungen auf die diabetische Nierenerkrankung (DKD) untersucht. In einer Studie mit dem Titel „Effects of the chymase inhibitor this compound in diabetic kidney disease—results from the CADA DIA trial“ wurde festgestellt, dass this compound sicher und gut verträglich war, aber die Albuminurie bei Patienten mit DKD nicht reduzierte {svg_1}. Dies deutet darauf hin, dass this compound zwar möglicherweise nicht wirksam bei der Reduzierung der Albuminurie ist, aber dennoch eine sichere Behandlungsoption für Patienten mit DKD sein könnte {svg_2}.
Gewebsumbau
Die Protease Chymase, die durch this compound gehemmt wird, erzeugt mehrere Faktoren, die am Gewebsumbau beteiligt sind {svg_3}. Dies deutet darauf hin, dass this compound möglicherweise in der Forschung zum Gewebsumbau eingesetzt werden könnte, insbesondere bei Erkrankungen, bei denen ein solcher Umbau nachteilig ist.
Angiotensin-II-Generierung
Chymase ist an der Generierung von Angiotensin II beteiligt {svg_4}. Daher könnte this compound in der Forschung zur Untersuchung der Auswirkungen von Angiotensin II und Erkrankungen im Zusammenhang mit seiner Überproduktion eingesetzt werden.
Herzinsuffizienz
This compound wurde hinsichtlich seiner Sicherheit und Verträglichkeit bei Patienten mit chronischer systolischer Herzinsuffizienz oder akutem Myokardinfarkt mit linksventrikulärer Dysfunktion untersucht {svg_5}. Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit diesen Erkrankungen eingesetzt werden könnte.
Proteinurie
This compound wurde hinsichtlich seiner Auswirkungen auf die Proteinurie bei Patienten mit Typ-II-Diabetes mellitus untersucht {svg_6}. Obwohl die Studie ergab, dass this compound die Proteinurie nicht signifikant reduzierte, könnte es dennoch in der Forschung im Zusammenhang mit Proteinurie und ihren zugrunde liegenden Mechanismen eingesetzt werden {svg_7}.
Glomeruläre Filtrationsrate (GFR)
This compound wurde hinsichtlich seiner Auswirkungen auf die geschätzte glomeruläre Filtrationsrate (eGFR) bei Patienten mit DKD untersucht {svg_8}. Dies deutet darauf hin, dass this compound in der Forschung im Zusammenhang mit der Nierenfunktion und Erkrankungen, die die GFR beeinflussen, eingesetzt werden könnte {svg_9}.
Wirkmechanismus
Target of Action
Chymase is a protease that generates multiple factors involved in tissue remodeling, including angiotensin II (Ang II) . It has been implicated in the pathophysiology of diabetic kidney disease (DKD) .
Mode of Action
Fulacimstat interacts with its target, chymase, by inhibiting its activity .
Biochemical Pathways
Chymase generates mediators of tissue remodeling including angiotensin II (Ang II) that have been implicated in the pathophysiology of diabetic kidney disease (DKD) . In rat mesangial cells, chymase induced the TGF-β1 pathway in an Ang II-independent pathway . This suggests that chymase inhibition can provide additional effects to ACEi or ARB therapy .
Pharmacokinetics
It has been reported that this compound achieved mean total trough concentrations that were approximately 9-fold higher than those predicted to be required for minimal therapeutic activity .
Result of Action
After six months of treatment, there were no effects of this compound compared to placebo on the changes in left-ventricular ejection fraction (LVEF), left-ventricular end-diastolic volume index (LVEDVI), and left-ventricular end-systolic volume index (LVESVI) .
Action Environment
It is known that this compound was safe and well tolerated in patients with left-ventricular dysfunction (lvd) after first stemi .
Safety and Hazards
Fulacimstat is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . If inhaled, it is recommended to remove to fresh air and give oxygen if breathing is difficult . In case of contact with skin or eyes, it is advised to flush with copious amounts of water . If swallowed, wash out mouth with copious amounts of water and call a physician .
Zukünftige Richtungen
Fulacimstat is being developed as a potential new target for post-myocardial infarction therapy . It has a multi-functional anti-remodeling effect that reduces left ventricular dysfunction after myocardial infarction . The safety profile and the absence of effects on blood pressure or heart rate in a chronic patient population having similar comorbidities and receiving similar comedication as patients after acute MI support future clinical trials with this compound in patients after acute MI .
Eigenschaften
IUPAC Name |
1-(3-methyl-2-oxo-1,3-benzoxazol-6-yl)-2,4-dioxo-3-[(1R)-4-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F3N3O6/c1-27-17-7-5-11(9-18(17)35-22(27)34)28-10-14(20(31)32)19(30)29(21(28)33)16-8-6-12-13(16)3-2-4-15(12)23(24,25)26/h2-5,7,9-10,16H,6,8H2,1H3,(H,31,32)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDARDSVOVYVQST-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)C4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)N3C=C(C(=O)N(C3=O)[C@@H]4CCC5=C4C=CC=C5C(F)(F)F)C(=O)O)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1488354-15-9 | |
| Record name | Fulacimstat [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1488354159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fulacimstat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15085 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FULACIMSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIR72PP4ZU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyano-3-[5-(3-Cyclohexyl-3,5,8,10-Tetrazatricyclo[7.3.0.0^{2,6}]dodeca-1,4,6,8,11-Pentaen-4-Yl)furan-2-Yl]-~{n},~{n}-Dimethyl-Prop-2-Enamide](/img/structure/B607483.png)




